molecular formula C12H14ClN3O3 B5576472 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine

Cat. No.: B5576472
M. Wt: 283.71 g/mol
InChI Key: CPWZLBPJLKSCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2-chloro-5-nitrobenzoyl group attached to a 4-methylpiperazine ring

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methyl group on the piperazine ring can be oxidized.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: 1-(2-amino-5-nitrobenzoyl)-4-methylpiperazine.

    Oxidation: Products with oxidized methyl groups, potentially forming carboxylic acids.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a 2-chloro-5-nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-14-4-6-15(7-5-14)12(17)10-8-9(16(18)19)2-3-11(10)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZLBPJLKSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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